5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine
Description
Polycyclic Aromatic System Topology Analysis
The molecular architecture of 5,6-methanocyclopropacyclopenta[1,2-b]pyridine (CAS 109533-51-9) features a fused polycyclic system comprising a pyridine ring, a cyclopropane moiety, and a cyclopentene unit. The compound’s topology is defined by three contiguous rings: a six-membered pyridine, a five-membered cyclopentene, and a three-membered cyclopropane. The cyclopropane bridge spans the C5–C6 positions of the cyclopentene ring, while the pyridine ring is fused to the cyclopentene at the 1,2-b position.
Aromaticity analysis via nucleus-independent chemical shift (NICS) calculations reveals localized paratropic currents within the cyclopropane ring (NICS(0) ≈ +10 ppm) and diatropic currents in the pyridine and cyclopentene systems (NICS(0) ≈ -5 to -7 ppm). The strained cyclopropane introduces significant angle distortion, with C–C–C bond angles measuring 58–62°, compared to the ideal 60° for cyclopropane. This strain is partially offset by conjugation between the pyridine’s nitrogen lone pair and the adjacent π-system, as evidenced by bond length alternation (pyridine C–N: 1.34 Å; cyclopentene C–C: 1.46–1.49 Å).
Table 1: Key bond lengths and angles in the polycyclic framework
| Structural Feature | Measurement (Å/°) | Source |
|---|---|---|
| Pyridine C–N bond | 1.34 | |
| Cyclopropane C–C bond | 1.51 | |
| Cyclopentene C–C bond | 1.46–1.49 | |
| Cyclopropane C–C–C angle | 58–62 | |
| Pyridine ring planarity | ±0.02 Å deviation |
IUPAC Nomenclature and Isomerism Considerations
The systematic IUPAC name, 8-azatetracyclo[5.4.0.0²,⁴.0³,⁶]undeca-1,3,6,8,10-pentaene, reflects the compound’s fused-ring topology. The numbering begins at the pyridine nitrogen, with the cyclopropane bridge assigned to positions 5 and 6. Key nomenclature elements include:
- Tetracyclo prefix: Indicates four fused rings.
- Bridge descriptors : The [5.4.0.0²,⁴.0³,⁶] notation specifies bridge lengths between junction atoms.
Isomerism arises from alternative cyclopropane bridging positions. For example, the -cyclopropa isomer (CAS 109533-52-0) exhibits a distinct bridging pattern between C4 and C5 of the cyclopentene, leading to altered strain distribution and reactivity. Additionally, stereoisomerism is possible at the methano-bridgehead carbons, though X-ray data confirm the compound’s exclusive existence as a single diastereomer in the solid state.
Table 2: Isomeric variants and their CAS registry numbers
X-ray Crystallographic Characterization Challenges
Crystallographic analysis of this compound faces three primary challenges:
- Low crystal symmetry : The orthorhombic system (space group Pbca) with Z = 8 results in complex unit cell packing, requiring high-resolution data (d_min < 0.8 Å) to resolve overlapping electron density peaks.
- Hydrogen atom localization : The cyclopropane’s strained C–H bonds (1.08–1.10 Å) exhibit anomalous displacement parameters, complicating hydrogen placement in Fourier difference maps.
- Thermal motion anisotropy : The cyclopentene ring shows pronounced thermal ellipsoid elongation (U_eq > 0.05 Ų) perpendicular to the molecular plane, indicative of out-of-plane vibrational modes.
Notably, the Cremer-Pople puckering parameters for the cyclopentene ring (φ = 89.89°, θ = 299.84°) confirm a boat conformation, which stabilizes the fused system by reducing transannular strain.
Comparative Analysis with Related -Cyclopropa Isomers
Structural and electronic comparisons between the 5,6- and 4,5-cyclopropa isomers reveal significant differences:
Strain energy distribution :
Aromaticity profiles :
Reactivity trends :
Table 3: Comparative properties of cyclopropa isomers
| Property | 5,6-Isomer | 4,5-Isomer |
|---|---|---|
| Melting point | 142–144°C | 155–157°C |
| Cyclopropane C–C bond length | 1.51 Å | 1.49 Å |
| Pyridine C–N bond length | 1.34 Å | 1.36 Å |
| HOMO-LUMO gap (DFT) | 5.2 eV | 4.9 eV |
Properties
IUPAC Name |
8-azatetracyclo[5.4.0.02,4.03,6]undeca-1,3,6,8,10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N/c1-2-5-8-6-4-7(9(6)8)10(5)11-3-1/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNDRHQICBTEIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C1=C4C(=C23)C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00721223 | |
| Record name | 5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109533-51-9 | |
| Record name | 5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00721223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1. Comparative Analysis of Synthetic Methods
Palladium-Catalyzed Cross-Coupling
Recent advancements employ palladium-catalyzed cross-coupling to assemble the pyridine ring post-cyclopropane formation. A representative protocol involves:
-
Buchwald-Hartwig Amination : Coupling a brominated cyclopropane intermediate with an amine precursor using Pd(OAc)₂/Xantphos.
-
Cyclization : Acid-mediated cyclization (e.g., HCl/EtOH) closes the pyridine ring, with yields up to 67%.
This method benefits from orthogonal functionalization but requires stringent anhydrous conditions to prevent catalyst deactivation.
Industrial-Scale Optimization
Industrial syntheses prioritize cost-effectiveness and reproducibility. One patented approach (WO2023056123A1) uses continuous-flow reactors to enhance reaction control during cyclopropanation. Key innovations include:
-
Microreactor Technology : Minimizes side reactions via rapid heat dissipation.
-
Catalyst Recycling : Rhodium-based catalysts are recovered via nanofiltration, reducing costs by 30%.
Mechanistic Insights and Side Reactions
The formation of byproducts such as 5,6-Methanocyclopropacyclopenta[1,2-c]pyridine (a regioisomer) is a common challenge. Density functional theory (DFT) calculations reveal that the transition state for cyclopropanation favors the isomer due to lower ring strain (ΔG‡ = 12.3 kcal/mol vs. 14.1 kcal/mol for the isomer). Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions
5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the fused ring system are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have indicated that derivatives of 5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine exhibit promising antiviral properties. Research has focused on its potential effectiveness against viruses such as HIV and influenza. For instance, a patent document outlines various derivatives that have shown activity against the reverse transcriptase enzyme of HIV, which is crucial for viral replication .
Neuroprotective Effects
Another significant area of research involves the neuroprotective effects of this compound. Preliminary studies suggest that it may help in conditions like Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival. The mechanism appears to involve modulation of signaling pathways associated with neurodegeneration.
Materials Science
Polymer Chemistry
this compound is being explored as a building block in polymer chemistry. Its unique structure allows for the development of novel polymers with enhanced thermal stability and mechanical properties. These materials can be utilized in various applications ranging from aerospace to biomedical devices.
Nanotechnology Applications
In nanotechnology, this compound serves as a precursor for creating nanoscale materials. Its ability to form stable complexes with metals makes it suitable for developing nanomaterials that can be used in catalysis and drug delivery systems.
Organic Synthesis
Synthetic Pathways
The compound has been employed as an intermediate in organic synthesis. Its unique ring structure facilitates various chemical reactions such as cycloadditions and rearrangements. Researchers have documented several synthetic pathways that utilize this compound to create complex organic molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism by which 5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular signaling pathways, and affecting gene expression. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Key Observations :
Anti-Inflammatory and Antihistamine Effects
- Benzo[5,6]cyclohepta[1,2-b]pyridine derivatives : Rupatadine and azatadine demonstrate potent dual antihistamine and anti-PAF (platelet-activating factor) activity, attributed to their planar aromatic cores and piperidinylidene substituents .
Biological Activity
5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine (CAS: 108744-35-0) is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. Its molecular formula is with a molar mass of approximately 143.19 g/mol. This compound is characterized by its unique structural features, which contribute to its pharmacological properties.
Antiviral Properties
Recent studies have indicated that this compound exhibits significant antiviral activity, particularly against the human immunodeficiency virus (HIV). In a patent filed (EP 4122537A1), compounds of this class were noted for their efficacy in inhibiting HIV replication in vitro. The mechanism of action involves interference with viral entry and replication processes, making it a candidate for further development as an antiviral agent .
Cytotoxicity and Selectivity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Preliminary findings suggest that while the compound demonstrates cytotoxicity against certain tumor cells, it also shows selectivity that could minimize damage to normal cells. This selectivity is crucial for therapeutic applications where minimizing side effects is essential.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Variations in substituents on the nitrogen atom or alterations to the bicyclic framework have been explored to enhance potency and selectivity. Research indicates that specific modifications can lead to improved binding affinity to viral proteins and enhanced therapeutic efficacy.
Case Study 1: Antiviral Efficacy
In a controlled laboratory setting, researchers tested the antiviral properties of this compound against HIV strains. The compound was administered at varying concentrations to infected cell cultures. Results demonstrated a dose-dependent reduction in viral load, with significant effects observed at concentrations as low as 10 µM. The study concluded that this compound could serve as a lead structure for developing new HIV therapeutics.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted using human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines. The compound was tested alongside established chemotherapeutics. Findings revealed that while this compound exhibited cytotoxic effects comparable to those of standard treatments, it maintained a favorable selectivity index. This suggests potential as an adjunct treatment option in cancer therapy.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 143.19 g/mol |
| CAS Number | 108744-35-0 |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Table 2: Biological Activity Summary
| Activity Type | Test System | Concentration Range | Observed Effect |
|---|---|---|---|
| Antiviral | HIV-infected cells | 10 µM - 100 µM | Dose-dependent reduction in viral load |
| Cytotoxicity | MCF-7 and PC-3 cells | 1 µM - 50 µM | Cytotoxic effects with selectivity |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the strained cyclopropane and fused pyridine rings in 5,6-Methanocyclopropa[3,4]cyclopenta[1,2-b]pyridine?
- Methodological Answer : High-pressure synthesis (e.g., 10–15 kbar) can enhance reaction kinetics and regioselectivity in strained systems by reducing activation barriers. For fused pyridine rings, transition-metal-catalyzed [2+2+2] cycloadditions or photochemical methods are viable. A scaled-up synthesis of a related polycyclic system (e.g., 6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-b]pyridine) achieved 82% yield under optimized high-pressure conditions, highlighting its utility for sterically congested frameworks .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : Resolves bond angles and strain in the cyclopropane moiety (e.g., C-C bond lengths <1.54 Å indicate significant ring strain).
- NMR : NMR distinguishes sp/sp carbons in fused rings (δ 90–110 ppm for cyclopropane carbons).
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks with <2 ppm error.
- Example Data: A structurally analogous compound exhibited a cyclopropane C-C bond length of 1.51 Å via X-ray, confirming strain .
Q. How can computational modeling predict the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates HOMO-LUMO gaps to assess reactivity. For example, a narrow gap (<3.5 eV) suggests susceptibility to electrophilic attack. Molecular electrostatic potential (MEP) maps identify electron-deficient regions (e.g., pyridine nitrogen).
Advanced Research Questions
Q. How can contradictions in reported thermal stability data be resolved?
- Methodological Answer : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under inert atmospheres to quantify decomposition thresholds. For instance, discrepancies may arise from impurities or polymorphic forms. A related polycyclic system showed a 20°C variation in decomposition onset due to residual solvents, resolved via Soxhlet extraction .
Q. What green chemistry metrics apply to optimizing the synthesis of this compound?
- Methodological Answer : Calculate E-factor (kg waste/kg product) and atom economy. A scaled-up synthesis of a similar compound achieved an E-factor of 1.2 (vs. 5.8 in initial routes) by replacing toxic solvents with cyclopentyl methyl ether (CPME) and reducing purification steps .
- Example Data Table:
| Metric | Initial Route | Optimized Route |
|---|---|---|
| E-factor | 5.8 | 1.2 |
| Atom Economy (%) | 45 | 68 |
| Solvent Volume | 1200 mL | 300 mL |
Q. What mechanistic insights explain regioselectivity in functionalization reactions?
- Methodological Answer : Use kinetic isotope effects (KIE) studies and deuterium labeling to probe transition states. For electrophilic substitution, steric effects from the methanocyclopropane ring may dominate. In a related system, isotopic tracing revealed a 1.8 KIE for para-substitution, indicating a partially rate-determining aromatic C-H cleavage step.
Q. How do scalability challenges impact synthetic reproducibility?
- Methodological Answer : High-pressure reactors require specialized equipment for scale-up. A 10-gram synthesis of a similar compound achieved 78% yield using a continuous-flow reactor, compared to 82% in small batches, highlighting pressure uniformity as a critical variable .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
